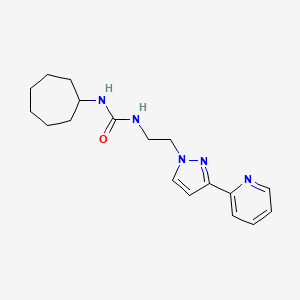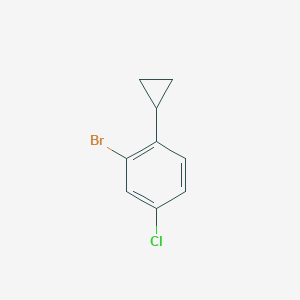
2-Bromo-4-chloro-1-cyclopropylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-chloro-1-cyclopropylbenzene is a useful research compound. Its molecular formula is C9H8BrCl and its molecular weight is 231.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Halogen Bonding in Structural Chemistry
The study of halogen bonding, specifically involving bromo- and chloro- substituents on aromatic rings, plays a significant role in the structural determination within chemical compounds. Research has highlighted the importance of C-X...O=C interactions over X...X interactions for structural stability in halogenated compounds, such as 4-halotriaroylbenzenes, which can influence the design and synthesis of new molecular structures in organic chemistry (Pigge, Vangala, & Swenson, 2006).
Advancements in Organic Synthesis
In the realm of organic synthesis, the development of novel reactions, such as the palladium- and copper-cocatalyzed tandem N-H/C-H bond functionalization, utilizes halogenated benzene derivatives. This process facilitates the synthesis of CF3-containing indolo- and pyrrolo[2,1-a]isoquinolines, showcasing the versatility of halogenated arenes in constructing complex heterocyclic compounds (Sun et al., 2012).
Environmental Chemistry and Toxicology
Investigations into the environmental impact and thermal degradation of halogenated phenols, including bromo- and chloro- derivatives, have provided insights into the formation of toxic compounds like bromochlorodibenzo-p-dioxins and furans. This research is crucial for understanding the environmental and health risks associated with the combustion of halogenated organic waste (Evans & Dellinger, 2005).
Molecular Electronics and Material Science
The synthesis and application of halogenated benzene derivatives extend into the field of material science, where they serve as precursors for electronic materials. Research on the preparation of specific halogenated benzene compounds as intermediates for molecular receptors and electronic materials underscores the material's potential in developing advanced electronic devices (Wallace et al., 2005).
Drug Discovery and Pharmacology
In drug discovery, the exploration of halogenated benzene derivatives for their biological activity, such as their role as inhibitors against specific targets like SARS-CoV-2, highlights the importance of these compounds in medicinal chemistry. The structural diversity and reactivity conferred by halogen substituents enable the synthesis of novel compounds with potential therapeutic applications (El idrissi et al., 2021).
Mécanisme D'action
Target of Action
As a derivative of benzene, it may interact with various biological targets depending on its specific structure and functional groups .
Mode of Action
The mode of action of 2-Bromo-4-chloro-1-cyclopropylbenzene is likely to involve electrophilic aromatic substitution, a common reaction mechanism for benzene derivatives . This process involves the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
Benzene and its derivatives are known to interact with various biochemical pathways, potentially affecting cellular processes such as signal transduction, gene expression, and metabolic regulation .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight (23152) and structure, may influence its pharmacokinetic behavior .
Result of Action
Benzene and its derivatives can have various effects at the molecular and cellular level, potentially influencing cellular processes such as signal transduction, gene expression, and metabolic regulation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. These factors can include temperature, pH, presence of other chemicals, and specific conditions within the biological system where the compound is present .
Propriétés
IUPAC Name |
2-bromo-4-chloro-1-cyclopropylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl/c10-9-5-7(11)3-4-8(9)6-1-2-6/h3-6H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIKPGXZRASECP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
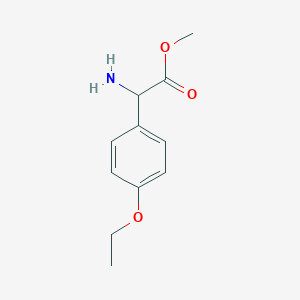


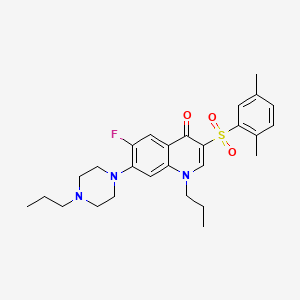
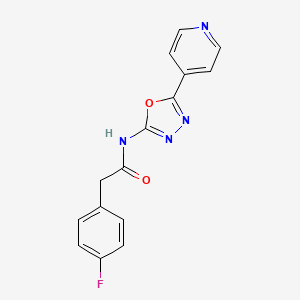
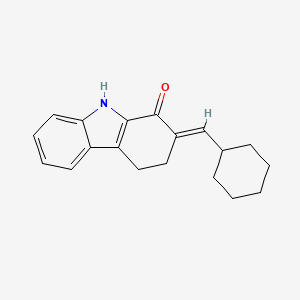
![2-{bis[(furan-2-yl)methyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2496395.png)
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B2496396.png)
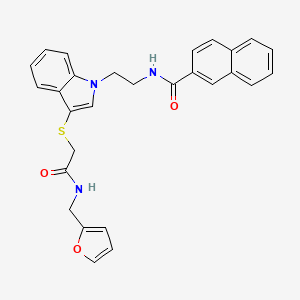
![2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2496399.png)
![methyl 2-[(2Z)-2-[(2-bromobenzoyl)imino]-4-fluoro-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2496403.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2496404.png)

